

A Technical Guide to the Purity and Isotopic Enrichment of Olsalazine-d3,¹⁵N

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Compound of Interest		
Compound Name:	Olsalazine-d3,15N	
Cat. No.:	B12377649	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the chemical purity and isotopic enrichment of Olsalazine-d3,¹⁵N, a deuterated and nitrogen-15 labeled isotopologue of the anti-inflammatory drug Olsalazine. While specific batch data for Olsalazine-d3,¹⁵N is not publicly available, this document outlines the standard experimental protocols and data presentation formats applicable to such a compound, based on established analytical techniques for isotopically labeled pharmaceuticals.

Olsalazine serves as a prodrug, delivering its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2][3] The introduction of stable isotopes like deuterium (d3) and nitrogen-15 (15N) is crucial for a variety of research applications, including pharmacokinetic studies, drug metabolism assays, and as internal standards for quantitative analysis by mass spectrometry.[4] The precise determination of both chemical purity and the degree of isotopic enrichment is paramount for the validity and accuracy of experimental results.[5]

Data Presentation: Purity and Isotopic Enrichment

The characterization of Olsalazine-d3,¹⁵N involves quantifying its chemical purity and the extent of isotopic labeling. This data is typically presented in a clear, tabular format for easy interpretation and comparison.

Table 1: Representative Certificate of Analysis for Olsalazine-d3,15N



Parameter	Specification	Result	Method
Chemical Purity	≥98.0%	99.5%	HPLC
Isotopic Enrichment (15N)	≥98.0 atom % ¹⁵ N	99.2 atom % ¹⁵ N	Mass Spectrometry (MS)
Isotopic Enrichment (d3)	≥98.0 atom % D	99.6 atom % D	Mass Spectrometry (MS) / NMR
Molecular Formula	C14H7D3N3 ¹⁵ NO6	Confirmed	High-Resolution Mass Spectrometry (HRMS)
Molecular Weight	307.26 g/mol	307.2611 g/mol	High-Resolution Mass Spectrometry (HRMS)
Appearance	Off-white solid	Conforms	Visual Inspection
Solubility	Soluble in DMSO	Conforms	Visual Inspection

Table 2: Isotopic Distribution Analysis by Mass Spectrometry

Isotopologue Species	Theoretical Abundance (%)	Observed Abundance (%)
M+0 (Unlabeled)	< 0.1	Not Detected
M+1	< 0.5	0.3
M+2	< 1.0	0.8
M+3 (d3)	< 1.5	1.2
M+4 (d3, ¹⁵ N)	> 95.0	97.7

Experimental Protocols

The following sections detail the standard methodologies for determining the chemical purity and isotopic enrichment of Olsalazine-d3,¹⁵N.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)



HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV absorbance at a wavelength relevant to Olsalazine (e.g., 360 nm).
- Sample Preparation: A stock solution of Olsalazine-d3,¹⁵N is prepared in a suitable solvent like DMSO and then diluted with the mobile phase to a final concentration of approximately 1 mg/mL.
- Injection Volume: 10 μL.
- Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to the total area of all peaks. Purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is the primary method for determining the isotopic enrichment and confirming the molecular weight of labeled compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Protocol:



- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic molecules like Olsalazine.
- Sample Infusion: The sample solution (prepared as for HPLC) is infused directly into the mass spectrometer or injected via the LC system.
- Mass Analysis: The instrument is calibrated and set to acquire data over a mass range that includes the expected molecular ion of Olsalazine-d3,¹⁵N.
- Data Analysis:
 - Molecular Weight: The mass of the most abundant isotopic peak is compared to the theoretical exact mass of the labeled compound.
 - Isotopic Enrichment: The relative intensities of the ion signals corresponding to the unlabeled (M), partially labeled, and fully labeled (M+4 for d3 and one ¹⁵N) species are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used as a quantitative method (qNMR) to determine purity. For Olsalazine-d3,¹⁵N, ¹H NMR would confirm the positions of the deuterium labels by the absence of corresponding proton signals.

Protocol:

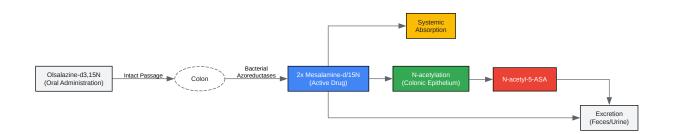
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the compound is accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6). An internal standard of known purity and concentration may be added for quantitative analysis.



- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
- Data Analysis:
 - Structural Confirmation: The chemical shifts, coupling constants, and integration of the observed signals are compared to the expected spectrum of Olsalazine. The absence of proton signals at the deuterated positions confirms the labeling.
 - Purity Assessment (qNMR): The integral of a characteristic signal from the analyte is compared to the integral of a signal from a certified internal standard. The purity is calculated based on the known concentration of the standard.

Mandatory Visualizations

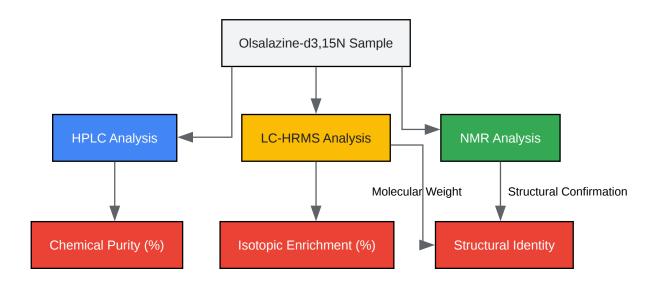
The following diagrams illustrate the metabolic pathway of Olsalazine and a typical analytical workflow for purity and enrichment determination.



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Caption: Metabolic activation of Olsalazine in the colon.





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Caption: Integrated workflow for the analysis of Olsalazine-d3,15N.

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